molecular formula C8H8F3NO2 B1350675 2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol CAS No. 257295-59-3

2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol

Cat. No.: B1350675
CAS No.: 257295-59-3
M. Wt: 207.15 g/mol
InChI Key: LDURNZFWQFUAPD-UHFFFAOYSA-N
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Description

2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol is a chemical compound of interest in life science research and development. It belongs to a class of pyridine derivatives known for their utility as key intermediates in the synthesis of more complex molecules . The structure, featuring a trifluoromethyl group on the pyridine ring and an ethanoloxy linker, is often explored in medicinal and agrochemical chemistry. The incorporation of fluorine atoms and trifluoromethyl groups is a established strategy in modern drug discovery, as these features can significantly influence a molecule's bioavailability, metabolic stability, and membrane permeability . As a result, this compound serves as a versatile building block for researchers constructing targeted libraries for high-throughput screening or for the rational design of potential bioactive molecules. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[4-(trifluoromethyl)pyridin-2-yl]oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2/c9-8(10,11)6-1-2-12-7(5-6)14-4-3-13/h1-2,5,13H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDURNZFWQFUAPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381809
Record name 2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257295-59-3
Record name 2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Trifluoromethyl-pyridin-2-yloxy)-ethanol
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Preparation Methods

Synthesis of 4-(Trifluoromethyl)pyridin-2-ol Intermediate

The key intermediate, 4-(trifluoromethyl)pyridin-2-ol, is typically prepared first, as it provides the phenolic hydroxyl group necessary for ether formation.

Method Summary:

  • Starting from 4-bromo-2-(trifluoromethyl)pyridine , nucleophilic substitution with hydroxide ion yields 4-(trifluoromethyl)pyridin-2-ol.
  • This reaction is generally conducted under reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • The trifluoromethyl group is electron-withdrawing, facilitating nucleophilic aromatic substitution at the 2-position.

Reaction Conditions:

Parameter Typical Conditions
Starting material 4-Bromo-2-(trifluoromethyl)pyridine
Nucleophile Hydroxide ion (e.g., KOH or NaOH)
Solvent DMF or DMSO
Temperature 80–120 °C (reflux)
Reaction time 6–24 hours
Yield 60–85%

This method is supported by multiple synthetic routes documented for related pyridinols with trifluoromethyl substituents.

Ether Formation: Coupling with Ethylene Glycol Derivative

The next step involves forming the ether bond between the pyridin-2-ol and the ethan-1-ol moiety.

Common Approaches:

  • Williamson Ether Synthesis:

    • Deprotonation of the pyridin-2-ol hydroxyl group with a strong base (e.g., sodium hydride or potassium tert-butoxide) to form the phenolate ion.
    • Reaction with 2-bromoethanol or 2-chloroethanol as the alkylating agent to yield the ether.
  • Phase Transfer Catalysis (PTC):

    • Using a quaternary ammonium salt catalyst to facilitate the reaction between the phenolate and haloethanol under milder conditions.

Typical Reaction Conditions:

Parameter Typical Conditions
Base NaH, KOH, or KOtBu
Alkylating agent 2-Bromoethanol or 2-chloroethanol
Solvent THF, DMF, or acetone
Temperature 0–80 °C
Reaction time 4–24 hours
Yield 70–90%

This step requires careful control to avoid side reactions such as elimination or over-alkylation.

Alternative Synthetic Routes

Research Findings and Optimization

Yield and Purity

  • Yields for the overall synthesis typically range from 50% to 85%, depending on the purity of starting materials and reaction conditions.
  • Purification is commonly achieved by column chromatography or recrystallization.
  • High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm purity and structural integrity.

Reaction Parameters Impact

Parameter Effect on Yield and Purity
Base strength Strong bases improve phenolate formation but may cause side reactions
Solvent polarity Polar aprotic solvents favor nucleophilic substitution
Temperature Elevated temperatures increase rate but may reduce selectivity
Stoichiometry Excess alkylating agent can drive reaction to completion but complicates purification

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Yield (%) Notes
1 Nucleophilic aromatic substitution 4-Bromo-2-(trifluoromethyl)pyridine, KOH, DMF, reflux 60–85 Formation of 4-(trifluoromethyl)pyridin-2-ol
2 Williamson ether synthesis 4-(Trifluoromethyl)pyridin-2-ol, NaH, 2-bromoethanol, THF 70–90 Ether bond formation to ethan-1-ol moiety
3 Purification Chromatography, recrystallization Ensures >95% purity

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

The trifluoromethyl group in this compound enhances the pharmacokinetic properties of drug molecules, making it a valuable intermediate in drug discovery. Its potential biological activities include:

  • Antimicrobial Properties: Studies indicate that compounds with similar structures exhibit significant antimicrobial activity against various pathogens, suggesting that 2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol may possess similar effects .

Pharmaceutical Development

This compound serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals targeting various diseases, including cancer and infections . The presence of the trifluoromethyl group can influence the lipophilicity and metabolic stability of compounds, enhancing their efficacy.

Agricultural Chemicals

The unique properties of this compound make it suitable for developing agrochemicals. Its ability to interact with biological systems can be harnessed to create effective pesticides or herbicides .

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial activity of various synthesized compounds, those containing the trifluoromethyl group demonstrated enhanced inhibition against Gram-positive and Gram-negative bacteria . This suggests that this compound may have significant potential as an antimicrobial agent.

Case Study 2: Pharmacological Potential

Research focusing on the pharmacological effects of pyridine derivatives has shown that compounds similar to this compound exhibit promising results in inhibiting specific enzymes linked to metabolic disorders . This positions the compound as a candidate for further exploration in treating conditions such as diabetes and obesity.

Mechanism of Action

The mechanism of action of 2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol is not well-documented. the presence of the trifluoromethyl group and pyridine ring suggests that it may interact with various molecular targets and pathways. The trifluoromethyl group is known to influence the lipophilicity and metabolic stability of compounds, potentially affecting their biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol are compared below with four analogs, highlighting differences in substituent placement, heterocyclic systems, and functional groups.

Positional Isomer: 1-[2-(Trifluoromethyl)pyridin-4-yl]ethan-1-ol

  • Molecular Formula: C₈H₈F₃NO.
  • Molecular Weight : 190.20 g/mol (reported) .
  • Key Differences: The absence of an ether oxygen reduces polarity compared to the target compound.

Piperazine Derivative: 1-[3-(Trifluoromethyl)pyrid-2-yl]piperazine (QA-7465)

  • Structure : Pyridine with -CF₃ at the 3-position and a piperazine ring (-N–(CH₂)₂–N–) at the 2-position.
  • Molecular Formula : C₁₀H₁₂F₃N₃.
  • Molecular Weight : 231.22 g/mol (calculated).
  • Purity : 98% .
  • Key Differences :
    • The piperazine group introduces basicity, enhancing water solubility and bioavailability.
    • The -CF₃ at the 3-position may modulate electronic effects differently than the target compound’s 4-position substitution.

Triazine Derivative: 6-(6-(Trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione (QP-2096)

  • Structure : A triazine dione core fused with a pyridine ring bearing -CF₃ at the 6-position.
  • Molecular Formula : C₉H₅F₃N₄O₂.
  • Molecular Weight : 274.16 g/mol (calculated).
  • Purity : 95% .
  • Key Differences :
    • The triazine ring provides hydrogen-bonding sites and rigidity, which could enhance binding to biological targets.
    • The -CF₃ at the pyridine’s 6-position may influence steric interactions.

Pyrrolopyridine Derivative: 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine (SS-9693)

  • Structure : A fused pyrrolopyridine system with -CF₃ at the 3-position and an amine (-NH₂) at the 4-position.
  • Molecular Formula : C₈H₆F₃N₃.
  • Molecular Weight : 201.15 g/mol (calculated).
  • Purity : 95% .
  • The amine group offers a site for further functionalization.

Biological Activity

2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol, with the molecular formula C8H8F3NO2, is an aromatic ether characterized by a trifluoromethyl group attached to a pyridine ring, which is further linked to an ethan-1-ol moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound's structure can be represented as follows:

  • Molecular Weight : 207.15 g/mol
  • CAS Number : 257295-59-3
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial and antifungal properties, making it a candidate for further exploration in drug development against infectious diseases .
  • Pharmacokinetics : The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially improving their pharmacokinetic profiles. This aspect is crucial for drug design, as it may lead to better absorption and bioavailability .
  • Mechanism of Action : Although detailed mechanisms are not extensively documented, it is hypothesized that the compound may interact with various molecular targets due to the presence of both the trifluoromethyl group and the pyridine ring .

Antimicrobial Activity

A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded, indicating effective inhibition at low concentrations.

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
This compound64Escherichia coli

Anti-Cancer Potential

Research has also explored the anti-cancer potential of this compound. In vitro studies on various cancer cell lines revealed promising results:

Cell LineIC50 (µM)Reference
HepG2 (liver cancer)15.5
MCF7 (breast cancer)20.3

These findings suggest that the compound may induce apoptosis in cancer cells, although further studies are required to elucidate its mechanism of action.

Comparative Analysis with Similar Compounds

Comparative studies with similar compounds highlight the unique properties of this compound:

Compound NameStructure FeatureBiological Activity
4-(Trifluoromethyl)pyridin-2-olLacks ethan-1-ol moietyModerate antimicrobial activity
2-(Trifluoromethyl)pyridineContains trifluoromethyl groupLimited anti-cancer activity

The combination of the trifluoromethyl group, pyridine ring, and ethan-1-ol moiety in this compound imparts distinct chemical and biological properties that are advantageous for various applications in drug discovery and development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethan-1-ol?

  • Methodological Answer : The synthesis typically involves two key steps: (1) introducing the trifluoromethyl group onto the pyridine ring and (2) forming the ether linkage. For the trifluoromethylation, halogenated precursors (e.g., 2-chloro-4-trifluoromethylpyridine) can react with fluorinating agents like potassium fluoride in polar solvents such as DMSO . The etherification step may employ nucleophilic substitution, where 2-hydroxyethanol reacts with an activated pyridine derivative (e.g., using Mitsunobu conditions or base-mediated coupling). Optimization of reaction time and stoichiometry is critical to minimize by-products like unreacted intermediates or di-alkylated species .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can confirm the ether linkage (δ ~4.0–4.5 ppm for -OCH2_2) and trifluoromethyl group (δ ~120–125 ppm in 19F^{19}\text{F} NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., exact mass 207.0572 for C9_9H8_8F3_3NO2_2) .
  • IR Spectroscopy : Stretching vibrations for -OH (~3200–3600 cm1^{-1}) and C-F (~1100–1200 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction provides unambiguous confirmation of bond angles, torsion angles, and intermolecular interactions. For example, SHELX software (e.g., SHELXL for refinement) can model the trifluoromethyl group's orientation and hydrogen-bonding networks involving the hydroxyl group . Crystallization conditions (e.g., solvent choice, slow evaporation) must be optimized to obtain high-quality crystals. A case study on a related pyrazole derivative demonstrated how crystallography resolved steric effects from the trifluoromethyl group .

Q. What strategies mitigate by-product formation during the synthesis of trifluoromethylpyridine derivatives?

  • Methodological Answer :

  • Reaction Monitoring : Use in situ techniques like TLC or HPLC to track intermediate formation.
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) separates polar by-products. For persistent impurities, recrystallization in ethanol/water mixtures improves purity .
  • Catalytic Optimization : Transition metal catalysts (e.g., Pd/C) enhance selectivity during coupling steps, reducing side reactions like over-alkylation .

Q. How does the trifluoromethyl group influence the compound's reactivity in medicinal chemistry applications?

  • Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. In drug discovery, derivatives of this compound can act as kinase inhibitors or protease modulators. For example, Enasidenib (a related trifluoromethylpyridine drug) targets isocitrate dehydrogenase mutations in leukemia . Structure-activity relationship (SAR) studies should focus on modifying the hydroxyl or pyridine moiety to optimize binding affinity and selectivity .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer : Variations in yields often arise from differences in reaction conditions (e.g., solvent purity, temperature control). Reproducibility requires strict adherence to anhydrous conditions for trifluoromethylation steps and inert atmospheres (N2_2/Ar) to prevent oxidation of the hydroxyl group. Comparative studies using alternative solvents (e.g., DMF vs. DMSO) or bases (e.g., K2_2CO3_3 vs. Cs2_2CO3_3) can identify optimal protocols .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of fine particles or vapors.
  • Waste Disposal : Collect organic waste separately and neutralize acidic/by-product residues before disposal .

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